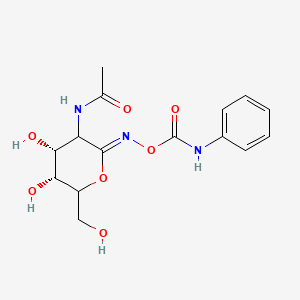
Galacto-PUGNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galacto-PUGNAc: is a highly selective inhibitor for β-hexosaminidases HEXA and HEXB. It is also known as 2-(Acetylamino)-2-deoxy-N-[(phenylamino)carbonyl]oxy-D-galactonimidic Acid δ-Lactone. This compound is derived from galactose and is present in the cell walls of various organisms, including humans. It has demonstrated effects on cell proliferation, differentiation, and migration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Galacto-PUGNAc involves several steps. One of the improved routes includes the following steps :
Starting Material: The synthesis begins with D-galactose.
Acetylation: The hydroxyl groups of D-galactose are protected by acetylation.
Formation of Galactonimidic Acid: The protected galactose is then converted to galactonimidic acid.
Coupling Reaction: The galactonimidic acid is coupled with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Enzymatic Conversion: Using β-galactosidase for the enzymatic conversion of lactose to galactose.
Purification: High-purity this compound is obtained by removing unwanted by-products through chromatography or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Galacto-PUGNAc undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release galactose and other by-products.
Transglycosylation: It can participate in transglycosylation reactions to form galacto-oligosaccharides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Transglycosylation: Requires β-galactosidase enzyme and lactose as a substrate.
Major Products:
Hydrolysis Products: Galactose and other monosaccharides.
Transglycosylation Products: Galacto-oligosaccharides.
Aplicaciones Científicas De Investigación
Galacto-PUGNAc has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell proliferation, differentiation, and migration.
Industry: Used in the production of prebiotic ingredients and functional foods.
Mecanismo De Acción
Galacto-PUGNAc exerts its effects by inhibiting β-hexosaminidases HEXA and HEXB. These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. By inhibiting these enzymes, this compound modulates the degradation of glycosides, influencing various cellular processes such as cell recognition, adhesion, and communication .
Comparación Con Compuestos Similares
(Z)-PUGNAc: An O-GlcNAcase inhibitor that undergoes Beckmann rearrangement to promote insulin resistance in adipocytes.
Gal-NAG-thiazoline: Another inhibitor of β-hexosaminidases that modulates levels of gangliosides in neuroblastoma cells.
Uniqueness: Galacto-PUGNAc is unique due to its high selectivity for β-hexosaminidases HEXA and HEXB, making it a valuable tool for studying the biological functions of these enzymes and their role in various diseases .
Propiedades
Número CAS |
1145878-98-3 |
|---|---|
Fórmula molecular |
C15H19N3O7 |
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1 |
Clave InChI |
PBLNJFVQMUMOJY-YGZBINAOSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
SMILES isomérico |
CC(=O)NC\1[C@H]([C@H](C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Sinónimos |
2-(Acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-galactonimidic Acid δ-Lactone; Gal-PUGNAc; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















